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For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzgalantamine (marketed as ZUNVEYL®), also known as ALPHA-1062, is a new chemical

entity and a prodrug of galantamine, a well-established acetylcholinesterase inhibitor used for

the symptomatic treatment of mild to moderate dementia of the Alzheimer’s type. Developed by

Alpha Cognition Inc., Benzgalantamine is designed as a delayed-release oral tablet to

mitigate the gastrointestinal side effects associated with immediate-release galantamine

formulations, thereby potentially improving patient compliance and therapeutic outcomes.[1][2]

[3] This guide provides a detailed overview of the core intellectual property, patented

technology, and key experimental data underpinning Benzgalantamine.

Core Intellectual Property Landscape
The intellectual property portfolio for Benzgalantamine is robust, primarily focusing on its

unique formulation and specific solid-state forms. This strategy provides multiple layers of

protection, extending market exclusivity.

Composition of Matter and Formulation Patents
The cornerstone of Benzgalantamine's intellectual property is the patent family covering its

novel, pH-dependent, delayed-release tablet formulation. This technology is designed to
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bypass the stomach and release the prodrug in the small intestine, where the pH is 5.5 and

above.[4][5] This targeted release is crucial for reducing gastrointestinal adverse events.[2]

A secondary but significant layer of protection comes from patents covering specific crystalline

solid forms (polymorphs) of Benzgalantamine gluconate. These patents protect the distinct

physical properties of the active pharmaceutical ingredient (API) which are critical for stability,

manufacturing, and bioavailability.
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Patent / Application

No.
Title Key Focus

Anticipated

Expiration

US 12,208,167 B1

(Application No.

18/434,155)

Coated Tablets for pH-

Dependent Release of

Benzgalantamine

Claims a

pharmaceutical tablet

with a core containing

Benzgalantamine and

an enteric coating

configured to dissolve

at pH 5.5 and above.

This is the core patent

for the ZUNVEYL®

formulation.[4][5][6]

2044[6][7]

US 11,795,176 B2

Solid Forms of

ALPHA-1062

Gluconate

Protects a specific

crystalline solid form

of Benzgalantamine

gluconate, designated

"Form A,"

characterized by

specific peaks in its

powder X-ray

diffraction (PXRD)

pattern.[8]

2042[9]

US 12,157,743
Solid Forms of Alpha-

1062 Gluconate

Covers "Form C,"

another distinct

crystalline solid form

of Benzgalantamine

gluconate, providing

further protection on

the solid-state

chemistry of the API.

>2041

Key Patent Claims Analysis (US 12,208,167 B1)
The primary claims of this patent revolve around the functional characteristics of the enteric

coating and the resulting dissolution profile.
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Composition Claim: A pharmaceutical composition in the form of a tablet, comprising a tablet

core (containing Benzgalantamine or a salt thereof) and an enteric coating that dissolves at

a pH of 5.5 and above.[4][6]

Dissolution Profile Claim: The composition exhibits specific dissolution properties critical to

its function:

Acid Resistance: At most 5% to 10% of Benzgalantamine is dissolved after 120 minutes

in an acidic medium (pH 1.2).[4]

Targeted Release: At least 80% of Benzgalantamine is released after 45 to 60 minutes in

a buffered medium at a pH of 5.5 or 6.8.[4]

Formulation Components: The patent also covers embodiments where the tablet core

includes specific excipients like binders (e.g., microcrystalline cellulose), lubricants (e.g.,

sodium stearyl fumarate), and is further coated with a film like Opadry before the application

of the enteric coating.[4][5]

Mechanism of Action & Pharmacokinetics
The therapeutic action of Benzgalantamine is predicated on its conversion to its active moiety,

galantamine. The patented formulation modifies the pharmacokinetic profile to enhance

tolerability.
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Caption: Benzgalantamine's journey from oral administration to CNS effect.
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Clinical and Experimental Data
The approval of Benzgalantamine was granted via the 505(b)(2) regulatory pathway,

leveraging the established safety and efficacy of galantamine. The key clinical studies were

designed to demonstrate bioequivalence to existing galantamine formulations.[3]

Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters from the pivotal

bioequivalence studies. The analyte measured in plasma was galantamine.

Table 1: Steady-State Bioequivalence vs. Galantamine ER (Study ALPHA-1062-03)

Parameter

Benzgalantamin

e

(ZUNVEYL®)5
mg Twice Daily

Galantamine

ER

(Razadyne®

ER)8 mg Once
Daily

Geometric

Mean Ratio (%)

(90%
Confidence
Interval)

Bioequivalence

Outcome

AUCss
~107% of

Reference

100%

(Reference)
107% Achieved

Cmax,ss
~127% of

Reference

100%

(Reference)

126.88% (120.62

- 133.47)

Not Achieved

(Higher Cmax)

Data sourced

from FDA Clinical

Pharmacology

Review and

company press

releases.[2]

Table 2: Single-Dose Bioequivalence vs. Galantamine IR (Fed State)
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Parameter

Benzgalantamin

e

(ZUNVEYL®)5
mg

Galantamine

IR4 mg

Geometric

Mean Ratio (%)

(90%
Confidence
Interval)

Bioequivalence

Outcome

AUC
Equivalent to

Reference

100%

(Reference)
Met criteria Achieved

Cmax
Equivalent to

Reference

100%

(Reference)
Met criteria Achieved

Data sourced

from FDA Clinical

Pharmacology

Review.

Table 3: Key Tolerability Finding

Metric Observation Source

Gastrointestinal Side Effects

≥90% reduction in GI side

effects (nausea, vomiting,

diarrhea) compared to existing

galantamine treatments in

Phase 1 studies.[1]

Alpha Cognition Inc.

Adverse Events in BE Studies

In the four bioequivalence

studies, GI-related adverse

events occurred in less than

2% of participants.[2]

FDA Filing Data

Experimental Protocols
While complete, detailed internal protocols are proprietary, the design of the key

bioequivalence studies has been publicly disclosed.
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Protocol: Steady-State Bioequivalence Study (ALPHA-
1062-03)

Objective: To compare the steady-state pharmacokinetic profile of Benzgalantamine
delayed-release tablets with galantamine hydrobromide extended-release (ER) capsules.

Design: A randomized, open-label, two-treatment, two-period crossover study.[2]

Subjects: 40 healthy adult volunteers.[2]

Treatment Arms:

Test: Benzgalantamine (ALPHA-1062) 5 mg tablets, administered twice daily for 7 days.

[2]

Reference: Galantamine hydrobromide 8 mg ER capsules, administered once daily for 7

days.[2]

Washout Period: A 1-week washout period separated the two treatment periods.[2]

Pharmacokinetic Sampling: Serial blood samples were collected over a 24-hour period at

steady state (Day 7) to determine plasma concentrations of galantamine.

Bioanalytical Method: (Assumed) Validated LC-MS/MS (Liquid Chromatography with tandem

mass spectrometry) for the quantification of galantamine in plasma, as is standard for such

studies.

Endpoints:

Primary: Area under the plasma concentration-time curve at steady state (AUCss) and

maximum plasma concentration at steady state (Cmax,ss).

Secondary: Safety and tolerability.
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Caption: Workflow for the steady-state crossover bioequivalence study.
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Conclusion
The intellectual property surrounding Benzgalantamine is strategically constructed to protect

its core innovation: a delayed-release formulation that improves the tolerability of galantamine.

The key patents, US 12,208,167 B1 and those covering its crystalline forms, provide market

exclusivity until 2044. Clinical data robustly supports the bioequivalence of Benzgalantamine
to existing galantamine formulations in terms of systemic exposure (AUC) while demonstrating

a significant reduction in gastrointestinal side effects. This combination of a strong patent

portfolio and compelling clinical differentiation positions Benzgalantamine as a valuable

therapeutic alternative in the management of Alzheimer's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Zunveyl (benzgalantamine) / Alpha Cognition [delta.larvol.com]

2. neurologylive.com [neurologylive.com]

3. Clinical Studies - ZUNVEYL is the first and only FDA-approved acetylcholinesterase
inhibitor to utilize prodrug enteric-coated, delayed-release technology. [zunveyl.com]

4. US12208167B1 - Coated tablets for pH-dependent release of benzgalantamine - Google
Patents [patents.google.com]

5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

6. Coated tablets for pH-dependent release of benzgalantamine - Patent US-12208167-B1 -
PubChem [pubchem.ncbi.nlm.nih.gov]

7. biospace.com [biospace.com]

8. WO2022150917A1 - Solid forms of alpha-1062 gluconate - Google Patents
[patents.google.com]

9. accessdata.fda.gov [accessdata.fda.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Intellectual Property
and Patents of Benzgalantamine]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b608969?utm_src=pdf-body
https://www.benchchem.com/product/b608969?utm_src=pdf-body
https://www.benchchem.com/product/b608969?utm_src=pdf-body
https://www.benchchem.com/product/b608969?utm_src=pdf-custom-synthesis
https://delta.larvol.com/Products/?ProductId=48655aaa-4fab-4fd7-b30d-3b4f5c116eeb
https://www.neurologylive.com/view/achei-inhibitor-zunveyl-commercially-launched-mild-moderate-ad
https://zunveyl.com/clinical-studies/
https://zunveyl.com/clinical-studies/
https://patents.google.com/patent/US12208167
https://patents.google.com/patent/US12208167
https://patentimages.storage.googleapis.com/c1/fc/ed/2ff85cccf1a003/US12208167.pdf
https://pubchem.ncbi.nlm.nih.gov/patent/US-12208167-B1
https://pubchem.ncbi.nlm.nih.gov/patent/US-12208167-B1
https://www.biospace.com/press-releases/alpha-cognition-secures-additional-u-s-patent-for-zunveyl-benzgalantamine-in-the-treatment-of-mild-to-moderate-alzheimers-disease
https://patents.google.com/patent/WO2022150917A1/en
https://patents.google.com/patent/WO2022150917A1/en
https://www.accessdata.fda.gov/drugsatfda_docs/label/2024/218549s000lbl.pdf
https://www.benchchem.com/product/b608969#benzgalantamine-intellectual-property-and-patents
https://www.benchchem.com/product/b608969#benzgalantamine-intellectual-property-and-patents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b608969#benzgalantamine-intellectual-property-and-
patents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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